molecular formula C11H18N2O5S B7627793 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid

2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid

Cat. No. B7627793
M. Wt: 290.34 g/mol
InChI Key: XNFZZPLYBQPNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential applications in research. MMB is a structural analog of the synthetic cannabinoid JWH-018, which has been banned in many countries due to its psychoactive effects. However, MMB does not produce the same psychoactive effects as JWH-018, making it a promising tool for research.

Mechanism of Action

2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid acts as a partial agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid binds to these receptors, it activates downstream signaling pathways, resulting in various physiological effects. However, 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid does not produce the same psychoactive effects as THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of adenylyl cyclase activity, the activation of mitogen-activated protein kinase (MAPK) signaling, and the modulation of intracellular calcium levels. These effects may contribute to the therapeutic potential of 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid in various diseases, including pain, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid in lab experiments is that it does not produce the same psychoactive effects as THC, making it a safer tool for research. Additionally, 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid has a high binding affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid is that it is a synthetic compound, and its effects may differ from those of natural cannabinoids found in cannabis.

Future Directions

There are several future directions for research on 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid, including investigating its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Additionally, further studies are needed to understand the long-term effects of 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid on the endocannabinoid system and its potential for addiction and abuse. Finally, 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid may be used as a tool for developing new synthetic cannabinoids with improved therapeutic potential and fewer side effects.
In conclusion, 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid is a synthetic cannabinoid that has gained interest in the scientific community due to its potential applications in research. 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid has been used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and has various biochemical and physiological effects. While 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid has advantages as a tool for research, further studies are needed to understand its potential therapeutic applications and long-term effects.

Synthesis Methods

The synthesis method for 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid involves several steps, including the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methyl-2-butanol in the presence of a base to form the ester. The ester is then reacted with methylsulfonyl chloride to form the corresponding sulfonate ester. Finally, the sulfonate ester is reacted with an amine to form 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid.

Scientific Research Applications

2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid has been used in various scientific studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system plays a critical role in various physiological processes, including pain sensation, appetite, and mood regulation. 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid has been used to study the effects of synthetic cannabinoids on this system, including the binding affinity of 2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid to cannabinoid receptors and the downstream effects of receptor activation.

properties

IUPAC Name

2-methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-4-11(3,10(14)15)7-12-19(16,17)6-9-5-8(2)18-13-9/h5,12H,4,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZZPLYBQPNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNS(=O)(=O)CC1=NOC(=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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